N-(4-carbamoylphenyl)pyridine-3-carboxamide
Description
N-(4-carbamoylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted at the 3-position with a carboxamide group and a phenyl ring substituted at the 4-position with a carbamoyl group
Properties
IUPAC Name |
N-(4-carbamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)9-3-5-11(6-4-9)16-13(18)10-2-1-7-15-8-10/h1-8H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDJVSAYGVZVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-aminobenzamide with pyridine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of antimicrobial activity, the compound may act as a prodrug that is activated by bacterial enzymes, leading to the inhibition of essential bacterial processes . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
N-(4-carbamoylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-bromophenyl)pyridine-3-carboxamide: This compound features a bromine atom instead of a carbamoyl group, which can significantly alter its chemical properties and biological activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has two pyridine rings and additional carboxamide groups, making it a more complex molecule with potentially different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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